4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is a complex organic compound characterized by its unique isoindole ring structure and functional groups. Its molecular formula is , and it has a molecular weight of approximately 233.22 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its interaction with biological macromolecules .
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid belongs to the class of isoindole derivatives. It is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups within its structure.
The synthesis of 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis often requires controlled conditions:
The molecular structure of 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid features:
The compound's structural formula can be represented as follows:
The compound has a significant number of functional groups that contribute to its reactivity and potential biological activity.
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid involves its interaction with biological targets:
The physical properties include:
Key chemical properties involve:
Additional data regarding stability and reactivity under various conditions are essential for practical applications in research and industry.
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid has several scientific applications:
This compound represents a significant area of interest for ongoing research into its synthesis, properties, and applications in various scientific fields.
The isoindole-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry due to its structural rigidity, hydrogen-bonding capacity, and π-electron density. These features facilitate diverse interactions with biological targets, enabling the design of compounds with tailored pharmacological profiles. The core structure consists of a fused benzene ring and a five-membered dicarboximide ring, which provides a planar, electron-deficient platform for binding to enzyme active sites and protein domains [1] [7]. Modifications at the N-2 position or the aromatic ring (particularly the 4-amino substitution) significantly alter electronic properties, solubility, and target affinity. For example, N-alkylation with aliphatic chains enhances membrane permeability, while aromatic substitutions promote π-π stacking interactions [3] [5].
The compound 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid exemplifies strategic molecular design. Its key features include:
Table 1: Synthetic Strategies for 4-Amino-Substituted Isoindole-1,3-dione Derivatives
Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Mannich Aminomethylation | Formaldehyde + primary amine, THF reflux | 47–93% | Single-step; adaptable to diverse amines |
N-Acylation | Chloroacetyl chloride + phthalimide salt, DMF | 50–75% | High regioselectivity; mild conditions |
Pd-Catalyzed Coupling | 4-Bromophthalimide + alkenoic acid, Pd(OAc)₂ | 60–85% | Tolerates electron-withdrawing groups |
Functionally, this compound’s bifunctional design supports multi-target engagement. The phthalimide core may bind hydrophobic enzyme pockets (e.g., cyclooxygenase or cholinesterase catalytic sites), while the carboxylic acid can chelate metal ions or interact with polar allosteric sites. This is evidenced by related isoindole-1,3-diones showing in vitro IC₅₀ values < 10 µM against targets like COX-2, AChE, and BACE1 [3] [7] [10]. Computational studies confirm strong binding energies (ΔG < −8 kcal/mol) via hydrogen bonding with Ser530 (COX-2) or catalytic triads in proteases [8] [10].
The therapeutic exploration of isoindole derivatives began with non-amino-substituted compounds like thalidomide (approved for morning sickness in the 1950s but later withdrawn due to teratogenicity). This tragedy underscored the need for targeted modifications, driving research toward safer analogues. The introduction of amino groups at the C4 position emerged as a pivotal innovation, enhancing target specificity and reducing off-target effects [5] [7].
Key milestones include:
Table 2: Evolution of Key Biomedical Applications
Era | Therapeutic Area | Representative Derivatives | Mechanistic Insights |
---|---|---|---|
1980–2000 | Cardiovascular | 3-Amino-1H-isoindoles | Na⁺ channel blockade; refractory period prolongation |
2000–2010 | Neurodegenerative diseases | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-diones | AChE active-site binding (π-π stacking with Trp279) |
2010–2025 | Oncology & Inflammation | 4-(4-Aminophthalimido)alkanoic acids | Multi-target: COX-2/HDAC/BACE inhibition |
Recent innovations leverage the 4-amino group for covalent targeting (e.g., Michael acceptors in kinase inhibitors) and prodrug strategies (e.g., esterified carboxylic acids for enhanced absorption). Patent MY147390A exemplifies this progression, disclosing 4-aminoisoindole-diones as BACE1 inhibitors for Alzheimer’s prophylaxis, with in silico binding scores exceeding −10 kcal/mol [10]. The scaffold’s versatility ensures its continued relevance, particularly in multifactorial diseases requiring polypharmacology [1] [7] [10].
Compound Name Registry:
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: